molecular formula C9H6ClF4NO B7469023 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7469023
M. Wt: 255.59 g/mol
InChI Key: TUUGHIIAMOGPLG-UHFFFAOYSA-N
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Description

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure but with an additional chloro group.

    4-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUGHIIAMOGPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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